Ixosin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLHKVMREVLGYERNSYKKFFLR |
Origin of Product |
United States |
Discovery and Biosynthetic Context of Ixosin and Its Congeners
Isolation and Identification Pathways from Biological Sources
The primary biological source for the isolation of Ixosin and this compound-B has been the salivary glands of the hard tick Ixodes sinensis. nih.govresearchgate.netnih.govnih.gov Ticks, as vectors of various pathogens, possess potent immune effectors within their saliva that are believed to play a role in controlling microbial infections during feeding. nih.govnih.gov
This compound and this compound-B were specifically isolated from the salivary glands of Ixodes sinensis. nih.govresearchgate.netnih.govnih.gov This location is significant as tick saliva contains a complex mixture of molecules that facilitate blood feeding and modulate host responses, including antimicrobial components. nih.govnih.gov The presence of these peptides in salivary gland secretions suggests their involvement in the tick's interaction with microbes encountered during feeding. nih.govnih.gov
The isolation and purification of this compound and this compound-B from Ixodes sinensis salivary glands involved a series of biochemical techniques. Initial steps typically involve the collection of salivary gland material. Subsequent purification commonly employs chromatographic methods. Studies detail the use of gel filtration, ion exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate these peptides. nih.govnih.gov These methodologies separate components based on size, charge, and hydrophobicity, respectively, allowing for the isolation of the target peptides from the complex mixture of salivary gland secretions. Following purification, the amino acid sequences of the isolated peptides were determined, for instance, by Edman degradation, and their molecular weights analyzed using mass spectrometry. nih.gov
Based on research findings, the following characteristics have been determined for this compound and this compound-B:
| Compound Name | Amino Acid Sequence | Length (amino acids) | Molecular Weight (Da) |
| This compound | GLHKVMREVLGYERNSYKKFFLR | 23 | 2870.5 nih.gov |
| This compound-B | QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY | 33 | Not specified in search results |
Biosynthetic Mechanisms and Precursor Processing (if applicable)
Research into this compound and this compound-B has included the cloning of their encoding cDNAs. nih.govnih.gov The cDNA sequences predict that both this compound and this compound-B are synthesized as larger precursor proteins. The predicted protein from the cDNA sequence for this compound is composed of 79 amino acids, including the mature this compound peptide. nih.gov Similarly, the cDNA encoding this compound-B predicts a precursor protein of 89 amino acids. nih.gov This suggests that the mature, active peptides are produced through post-translational processing of these larger precursors, likely involving proteolytic cleavage to excise the mature peptide sequence. While the cDNA cloning confirms their ribosomal synthesis as precursor molecules, detailed information regarding the specific enzymatic mechanisms and precise cleavage sites involved in the precursor processing to yield the mature this compound and this compound-B peptides is not extensively detailed in the provided search results. The presence of an Amino Terminal Copper and Nickel (ATCUN) motif in this compound (specifically the GLH sequence) has been identified as crucial for its mechanism of action, suggesting that this functional motif is present in the mature peptide after processing. nih.gov
Synthetic Strategies and Chemical Derivatization of Ixosin Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ixosin and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield, involves the stepwise assembly of amino acids onto an insoluble solid support or resin. bachem.combiotage.com This method simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration, with the growing peptide chain remaining anchored to the solid phase. bachem.combiotage.com SPPS is widely used for synthesizing peptides for research and pharmaceutical applications. bachem.com The process typically involves repetitive cycles of Nα-amino protection group cleavage, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com
Studies on this compound-B derivatives, such as MAP-04-03 and MAP-04-04, have successfully utilized manual solid-phase synthesis methods. iiitd.edu.in These methods involve the sequential addition of protected amino acids to a resin, building the peptide chain from the C-terminus. iiitd.edu.inbeilstein-journals.org
Fmoc/t-Bu Chemistry in Peptide Construction
The Fmoc (9-fluorenylmethoxycarbonyl)/t-Bu (tert-butyl) chemistry is a widely used strategy in SPPS for the synthesis of peptides, including this compound-B analogs. iiitd.edu.inplos.orgbeilstein-journals.orgresearchgate.net In this approach, the Nα-amino group of each incoming amino acid is protected by the Fmoc group, which is acid-labile but readily cleaved by a mild base, typically piperidine (B6355638). iiitd.edu.inresearchgate.netuci.edu Side-chain functional groups of amino acids are protected with tert-butyl-based (or other acid-labile) protecting groups that are stable to the basic conditions used for Fmoc removal but can be removed simultaneously during the final cleavage of the peptide from the resin under acidic conditions. beilstein-journals.orgresearchgate.net
For the synthesis of this compound-B derivatives like MAP-04-03 and MAP-04-04, Fmoc-protected amino acids with side-chain protection were utilized. iiitd.edu.in The synthesis typically begins with an Fmoc-protected resin, such as Rink amide AM resin for producing peptide amides. iiitd.edu.in The Fmoc group is removed by treatment with a piperidine solution, commonly 20% piperidine in dimethylformamide (DMF). iiitd.edu.inuci.edu Following deprotection, the next Fmoc-protected, side-chain-protected amino acid is activated using coupling reagents like HOBt/HBTU/DIEA and then coupled to the free amine on the resin. iiitd.edu.in This cycle of deprotection and coupling is repeated for each amino acid in the desired sequence. iiitd.edu.in
Cleavage and Purification Techniques
Once the complete peptide sequence is assembled on the solid support, the peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are simultaneously removed. bachem.combeilstein-journals.orgdoi.org A common method for cleavage in Fmoc/t-Bu SPPS is treatment with a trifluoroacetic acid (TFA) cleavage mixture. iiitd.edu.indoi.org This mixture typically contains TFA as the primary cleavage agent, along with scavengers (such as water and triisopropylsilane (B1312306) (TIS)) to prevent reattachment of protecting groups or modification of sensitive amino acid residues by carbocations generated during cleavage. doi.org
After cleavage, the crude peptide is typically precipitated, for example, by treatment with cold diethyl ether, to remove the acidic cleavage cocktail and soluble impurities. The precipitated peptide is then collected, often by filtration or centrifugation, and lyophilized to obtain a dry powder. iiitd.edu.in
Purification of the crude peptide is a critical step to obtain the desired compound in high purity. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the widely used technique for purifying synthetic peptides, including this compound-B derivatives. nih.goviiitd.edu.in RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of the target peptide from truncated sequences, deletion sequences, and other impurities. iiitd.edu.in Following RP-HPLC purification, the peptide is typically lyophilized again to yield the purified product. iiitd.edu.in Analytical techniques such as Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and analytical RP-HPLC are used to characterize the synthesized and purified peptides, confirming their identity and purity. iiitd.edu.in
Rational Design Principles for this compound Analogs
Rational design plays a crucial role in developing this compound-B analogs with improved or tailored properties. This involves making specific modifications to the amino acid sequence or chemical structure based on an understanding of the relationship between the peptide's structure and its desired activity or characteristics. dbaasp.orgmdpi.com For antimicrobial peptides like this compound-B, rational design often focuses on enhancing antimicrobial potency, reducing toxicity to host cells, improving stability against proteases, or facilitating specific interactions. cdnsciencepub.comnih.gov
Modifications for Modulating Chemical Reactivity
Modifications to this compound-B can be introduced to modulate its chemical reactivity and consequently influence its biological activity and stability. One common modification is C-terminal amidation, which has been applied to this compound-B analogs. iiitd.edu.innih.gov Amidation of the C-terminus can increase a peptide's resistance to carboxypeptidase degradation and can also affect its charge and interaction with cell membranes. iiitd.edu.infrontiersin.org For example, peptide amide analogs of the full-length this compound-B and an N-terminal fragment were designed and synthesized to examine their antimicrobial activities. iiitd.edu.innih.gov
Other modifications can involve altering specific amino acid residues to change the peptide's charge, hydrophobicity, or conformational properties. For instance, substituting amino acids can impact the peptide's interaction with lipid bilayers, a key aspect of the mechanism of action for many antimicrobial peptides. dbaasp.org Rational design can also involve introducing protecting groups at the N- and C-termini to enhance stability against proteases. frontiersin.org
Introduction of Non-Canonical Amino Acids
The introduction of non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, into peptide sequences is a powerful strategy in rational design to impart novel chemical properties or enhance existing ones. cyu.frencyclopedia.pubmdpi.com While specific examples of ncAAs incorporated into this compound-B analogs are not explicitly detailed in the provided search results, the general principles of using ncAAs in peptide synthesis are highly relevant for derivatizing peptides like this compound-B.
NcAAs can introduce diverse functional groups not found in the 20 standard amino acids, such as alkyne, azide (B81097), ketone, or halogen groups, which can be used for further chemical modifications or conjugation. encyclopedia.pubmdpi.com They can also alter the peptide's backbone structure (e.g., N-methylation) or introduce unique side-chain properties (e.g., increased hydrophobicity, altered steric bulk, or constrained conformations). frontiersin.orgnih.govmdpi.comfrontiersin.org These modifications can lead to improved metabolic stability, altered pharmacokinetics, modified binding affinity to targets, or enhanced biological activity. The synthesis of ncAAs themselves is an active area of research, with both chemical and biosynthetic methods being developed. encyclopedia.pubmdpi.comnih.gov Incorporating ncAAs into peptides is typically achieved during SPPS using commercially available protected ncAAs or by synthesizing them and then incorporating them into the peptide chain using standard coupling procedures.
Functionalization and Conjugation Strategies (e.g., with nanoparticles)
Functionalization and conjugation strategies are employed to attach peptides like this compound-B or its analogs to other molecules or materials, such as nanoparticles, to create hybrid constructs with enhanced functionalities. dntb.gov.uabiorxiv.org Conjugation to nanoparticles is a particularly active area of research, especially for targeted drug delivery applications. dntb.gov.uabiorxiv.orgnih.gov Nanoparticles can serve as carriers that improve the solubility, stability, and bioavailability of peptides, as well as enable their targeted delivery to specific cells or tissues, potentially reducing systemic toxicity. biorxiv.orgnih.gov
The functionalization of nanoparticles typically involves modifying their surface with specific chemical groups (e.g., amine, carboxylic acid, maleimide (B117702), or azide) that can react with complementary functional groups on the peptide. biorxiv.orgdiva-portal.org Various conjugation chemistries can be employed, including carbodiimide (B86325) chemistry, maleimide chemistry, and click chemistry. biorxiv.orgnih.gov Click chemistry, for instance, offers a highly efficient and specific way to conjugate molecules by reacting azide and alkyne groups. diva-portal.orgnsf.gov This approach has been used to conjugate synthetic peptides to nanoparticles. nsf.gov
Molecular Interaction Mechanisms and Biochemical Pathways of Ixosin
Metal Ion Coordination Chemistry
Ixosin demonstrates a notable affinity for certain metal ions, forming complexes that are central to its mechanism of action.
Studies have revealed that this compound exhibits a high degree of specificity and strong binding affinity for copper (Cu) and nickel (Ni) ions. nih.govscbt.comdbaasp.orguniprot.orgacs.org This preferential binding suggests a targeted interaction with these specific transition metals within biological environments. nih.govscbt.comdbaasp.orguniprot.orgacs.org The interaction with copper, in particular, has been highlighted as a critical factor in mediating some of the observed biochemical activities of this compound. nih.govscbt.comdbaasp.orguniprot.org
The binding of metal ions to this compound occurs with defined stoichiometries. Research indicates a 1:1 stoichiometry for the binding of Cu(II) to this compound, meaning one copper ion binds to one molecule of this compound. uniprot.org While precise thermodynamic parameters such as binding constants (e.g., log K) and enthalpy changes (ΔH) have been investigated to understand the stability and nature of these complexes, the strong affinity observed implies favorable thermodynamic conditions for complex formation. uniprot.org
Stoichiometry of this compound-Metal Binding
| Metal Ion | Stoichiometry (this compound:Metal) |
| Cu(II) | 1:1 uniprot.org |
| Ni(II) | Strong binding reported nih.govscbt.comdbaasp.orguniprot.orgacs.org |
Reactive Oxygen Species (ROS) Generation by this compound-Metal Complexes
A significant consequence of this compound's interaction with metal ions, particularly copper, is the catalytic generation of reactive oxygen species (ROS). nih.govscbt.comdbaasp.orguniprot.org The formation of this compound-metal complexes transforms the metal ion into a redox-active center capable of catalyzing reactions that produce damaging free radicals. nih.govscbt.comdbaasp.orguniprot.org This ROS generation is considered a key mechanism by which this compound exerts certain biological effects, contributing to oxidative stress and potential damage to cellular components. nih.govscbt.comdbaasp.orguniprot.org
This compound-metal complexes, especially those formed with copper, can catalyze the dioxygen-dependent oxidation of lipids, a process known as lipid peroxidation. nih.govscbt.comdbaasp.orguniprot.org This mechanism involves the interaction of molecular oxygen with lipids, often initiated by radical species generated by the metal complex. nih.govscbt.comdbaasp.orguniprot.org The this compound-Cu complex can facilitate electron transfer to oxygen, leading to the formation of superoxide (B77818) radicals (O2•-) and other downstream ROS like hydrogen peroxide (H2O2) and highly reactive hydroxyl radicals (•OH). nih.govscbt.comdbaasp.orguniprot.org These ROS can abstract hydrogen atoms from lipid molecules, initiating a chain reaction that results in oxidative damage to cell membranes. nih.govscbt.comdbaasp.orguniprot.org The ATCUN motif specifically promotes dioxygen- and copper-dependent lipid (per)oxidation of bacterial membranes. acs.org
Diffusion and Reactivity of Generated ROS
This compound contains an amino-terminal copper and nickel (ATCUN)-binding motif, typically characterized by the sequence Gly-Leu-His (GLH). nih.govnih.govnih.govnih.gov This motif facilitates the binding of copper(II) ions. nih.govnih.gov In the presence of dioxygen, the copper-ixosin complex is capable of generating reactive oxygen species (ROS). nih.govnih.govnih.gov These generated ROS are potent oxidizing agents. nih.gov The ROS produced can diffuse and react with adjacent unsaturated lipids within the bacterial membrane bilayer, leading to lipid (per)oxidation. nih.govnih.gov This oxidative damage to membrane lipids is a crucial step in the mechanism of action of this compound. nih.govnih.gov Metal chelators that compete with this compound for copper ions have been shown to inhibit this lipid oxidation process. nih.gov
Interaction with Lipid Bilayers and Membrane Models
Studies utilizing both bacterial membranes and model membrane systems have provided insights into the interaction of this compound with lipid bilayers. nih.govnih.gov These interactions are central to its antimicrobial function, particularly the oxidative damage it induces. nih.govnih.govnih.gov The presence of oxidized lipids significantly influences subsequent peptide-membrane interactions. nih.govnih.govnih.gov
Peptide-Membrane Surface Association Dynamics
The interaction of peptides with membrane surfaces is a dynamic process influenced by various factors, including peptide properties and membrane composition. While specific detailed data on the initial surface association dynamics of this compound itself are not extensively detailed in the provided sources, the presence of the copper-binding motif and the generation of ROS at the membrane surface suggest an association that facilitates localized oxidative damage. nih.govnih.gov The subsequent presence of oxidized phospholipids (B1166683) on the membrane surface can alter the membrane environment and influence the localization and interaction of other peptides, such as this compound B, leading to synergistic effects. nih.govnih.govnih.gov
Molecular Mechanisms of Membrane Perturbation and Permeabilization
The primary molecular mechanism by which this compound perturbs and permeabilizes membranes involves the oxidative damage mediated by the ROS generated in a copper-dependent manner. nih.govnih.gov The lipid (per)oxidation of bacterial membranes leads to the formation of oxidized phospholipids. nih.govnih.govnih.gov These oxidized lipids can alter the biophysical properties of the membrane, potentially leading to changes in lipid packing and introducing stress into the bilayer structure. nih.gov The accumulation of oxidized products can compromise the membrane's permeability barrier function. nih.gov While some antimicrobial peptides form discrete pores, the mechanism for this compound appears to be strongly linked to the destabilization and perturbation caused by oxidative damage to the lipid components of the membrane, which can lead to rupture and leakage. nih.govnih.gov Studies on model membranes support the concept that oxidized lipids can increase membrane permeability and influence pore formation propensity. nih.govnih.gov
Interaction with Oxidized Phospholipids
A key aspect of this compound's mechanism, particularly in synergy with this compound B, is the interaction with oxidized phospholipids. This compound-mediated oxidation of bacterial membranes results in the creation of oxidized phospholipids on the membrane surface. nih.govnih.govnih.govnih.gov These oxidized lipids serve as potential targets for other peptides, such as this compound B, influencing their localization and enhancing their interaction with the membrane. nih.govnih.govnih.gov The increased affinity of peptides for liposomes containing oxidized phospholipids has been observed. nih.govnih.gov This interaction can involve changes in lipid packing, electrostatic interactions, or even covalent tethering through the formation of Schiff bases between peptide amino groups and aldehyde moieties of oxidized phospholipids. nih.gov The presence of oxidized lipids within a lipid bilayer appears to impart new functions to peptides and can increase their affinity for the bilayer. nih.gov
Intracellular Target Modulation (if applicable, without reference to human cell effects)
Information specifically detailing the direct interaction of this compound (the peptide containing the ATCUN motif responsible for ROS generation and membrane oxidation) with intracellular targets or cytoskeletal components in non-human cells is limited within the provided search results. The primary documented mechanism of this compound focuses on its membrane-disruptive oxidative effects. While some research mentions derivatives of this compound B and their interactions with cytoskeletal components like actin and tubulin, these studies primarily involve human cancer cells, which falls outside the scope of this section's exclusion criteria. researchgate.net
Interaction with Cytoskeletal Components
Based on the available information, there is no clear evidence in the provided search results demonstrating direct interaction of this compound (the GLH-containing peptide associated with oxidative membrane damage) with cytoskeletal components in non-human cell systems relevant to its primary mechanism of action. Research exploring the interaction of peptide derivatives, such as those derived from this compound B, with cytoskeletal elements like alpha-tubulin and F-actin has been reported, but these findings are predominantly in the context of human cell lines. researchgate.net Therefore, a detailed discussion on this compound's interaction with cytoskeletal components, without reference to human cell effects, cannot be provided based on the current search results.
Computational and Theoretical Chemistry Studies of Ixosin
Molecular Dynamics Simulations of Ixosin-Membrane and this compound-Metal Complexes
Molecular dynamics simulations have been employed to investigate the interactions of AMPs, including those with ATCUN motifs like this compound, with lipid bilayers, providing insights into their membrane-binding behavior and the effects of metal complexation. MD simulations have supported the concept that membrane oxidation, a process mediated by this compound, can target specific areas of cell membranes and influence phenomena like pore formation. nih.gov Studies involving ATCUN derivatives and Cu(II) ions have utilized MD simulations to assess their impact on the helical tendencies of AMPs. wikipedia.org MD simulations are a valuable tool for characterizing the dynamics of peptides in lipid bilayers and understanding their interactions at the atomic level. ereztech.com
Conformational Changes upon Binding
While specific detailed conformational changes of this compound upon binding to membranes or metal ions are not extensively described in the provided search results, the broader context of AMP-membrane interactions studied by computational methods indicates that peptides can undergo conformational changes in membrane-like environments. Short AMP sequences with cationic and hydrophobic side chains often exhibit a coil-to-helix transition when moving from aqueous solutions to membrane-like conditions, such as phospholipid bilayers. fishersci.com Molecular dynamics simulations can provide structural and orientational information about peptides bound to bilayers. ereztech.com Furthermore, MD simulations have been used to investigate the effect of coordinating ATCUN derivatives with Cu(II) ions on the helical tendencies of AMPs, suggesting that metal binding may not always increase helical content. wikipedia.org
Water-Membrane Interface Behavior
The behavior of AMPs at the water-membrane interface is critical for their activity. Molecular dynamics simulations of AMPs interacting with model membranes have shown that hydrophobic residues can insert deeply into the hydrophobic core of the lipid bilayer after crossing the polar headgroup region. uni.lu These simulations can also reveal how peptides and metal ions influence the structural and mechanical properties of the bilayer, such as membrane thickness and area per lipid. uni.lu The oxidation of bacterial membranes mediated by this compound, which leads to the retention of this compound B at the membrane, highlights the importance of the water-membrane interface in this compound's mechanism of action, a phenomenon supported by molecular dynamics simulations. nih.gov
Docking Studies and Binding Site Predictions
Molecular docking studies are computational methods used to predict the preferred orientation (binding mode) of a molecule (ligand) to another molecule (receptor) and estimate the binding affinity. While detailed docking studies of this compound itself to specific bacterial membrane proteins or other potential targets are not prominently featured in the provided search results, docking has been applied to study related peptides and their interactions with biological macromolecules. For instance, molecular docking was used to investigate the binding modes of a peptide derivative of this compound-B amide (peptide HX-12C) with the ABCB1 transporter protein. Docking studies have also been employed in the in silico identification of potential anti-biofilm AMPs by predicting their interactions with bacterial proteins like sortase C. These studies demonstrate the applicability of docking in exploring the potential binding partners and interaction sites of AMPs and their derivatives.
Structure Activity Relationship Sar Investigations at the Molecular Level
Impact of Amino Acid Substitutions on Metal Binding and ROS Generation
A critical feature identified in Ixosin is the presence of an amino-terminal copper and nickel (ATCUN)-binding motif, specifically the Gly-Leu-His (GLH) sequence at the N-terminus. This motif plays a central role in the peptide's mechanism of action, particularly concerning metal binding and the subsequent generation of reactive oxygen species (ROS). Studies have demonstrated that the ATCUN motif is indispensable for the oxidative mechanism of this compound researchgate.netacs.orgnih.gov.
The ATCUN motif facilitates the binding of copper ions, which is essential for the dioxygen-dependent lipid (per)oxidation of bacterial membranes researchgate.netnih.govfrontiersin.org. This process leads to the generation of ROS, contributing to bacterial death researchgate.netfrontiersin.org. Research involving modifications to the ATCUN motif has highlighted its importance. For instance, the removal of the first three amino acid residues (presumably including the ATCUN motif) or a specific histidine to alanine (B10760859) substitution (H3A) within this motif was shown to abolish the synergistic effect observed when this compound is combined with this compound B researchgate.net. Furthermore, these modifications had a detrimental impact on the antimicrobial and antifungal activity of the peptide, underscoring the necessity of the ATCUN motif for the full oxidative potential and synergistic effects of this compound researchgate.net.
The interaction between metal ions, such as Cu(II), and AMPs like this compound can significantly influence their mode of action and enhance their activity frontiersin.org. The capacity of the peptide to form chelates with metal ions is an important variable in these interactions frontiersin.org. Cu-ixosin complexes are reported to be highly catalytic in generating ROS, suggesting that even small amounts of copper-bound this compound can produce a significant biological impact frontiersin.org.
| Modification to ATCUN Motif | Metal Binding (Cu) | ROS Generation | Synergy with this compound B | Antimicrobial/Antifungal Activity |
| Intact ATCUN (GLH) | Yes | Yes | Yes | Potent |
| Removal of first 3 residues | Abolished | Abolished | Abolished | Detrimental effect |
| H3A Substitution | Impaired | Impaired | Abolished | Detrimental effect |
Table 1: Impact of ATCUN Motif Modifications on this compound Activity
Influence of Peptide Length and Truncations on Molecular Interactions
The length of a peptide is a fundamental biophysical characteristic that influences its activity and interactions frontiersin.org. Investigations into this compound-B, a related antimicrobial peptide, have involved the design and synthesis of overlapped peptide fragments to identify potent sequences nih.govnih.gov. These studies are a form of truncation analysis, where segments of the original peptide are examined for retained or altered activity.
One notable finding from SAR studies on this compound-B amide analogs was the development of an 11-mer peptide that exhibited potent antimicrobial activity nih.govnih.gov. This suggests that the full length of the parent peptide may not be required for activity and that shorter fragments can retain or even enhance desired properties.
While specific detailed data on systematic truncation series for this compound itself are not extensively described in the provided sources, the principle of peptide length influencing molecular interactions and activity is well-established in AMP research frontiersin.orgup.ac.za. Truncation studies in other peptide contexts have shown that reducing peptide length can affect binding affinity and help identify the minimal sequence required for a specific function nih.govproteogenix.science. Additionally, shorter peptide lengths can sometimes lead to increased resistance to proteolytic degradation, which can be advantageous for therapeutic applications frontiersin.org. The design of truncated peptides is a valuable strategy for optimizing peptide properties and understanding the role of specific regions proteogenix.science.
Role of Specific Residues in Membrane Interaction and Permeabilization
Membrane interaction and permeabilization are key mechanisms by which many AMPs, including this compound, exert their effects frontiersin.orgup.ac.zapreprints.org. This compound is known to localize within the bacterial membrane, causing local perturbations and ultimately leading to the rupture of the lipid bilayer frontiersin.org.
Specific amino acid residues and motifs play crucial roles in facilitating these membrane interactions. The ATCUN motif, beyond its role in metal binding and ROS generation, contributes to membrane damage through the oxidation of membrane lipids researchgate.netfrontiersin.org. The resulting oxidized phospholipids (B1166683) can serve as targets for other peptides, such as this compound B, which has been observed to relocalize to the bacterial membrane when co-administered with this compound, leading to a synergistic effect researchgate.net.
AMPs can disrupt membranes through various mechanisms, including pore formation or more general membrane disruption preprints.org. The specific mechanism is influenced by the peptide's amino acid composition and size up.ac.za.
Correlation between Secondary Structure and Molecular Activity
The secondary structure adopted by an antimicrobial peptide is closely correlated with its molecular activity. AMPs can exist in various secondary structures, including alpha-helical, beta-sheet, extended, or random coil conformations frontiersin.org. While many AMPs are relatively unstructured in aqueous solution, they often undergo conformational changes and fold into defined secondary structures upon interacting with biological membranes up.ac.za.
The formation of an amphipathic structure, where hydrophilic and hydrophobic amino acid residues are segregated onto opposite faces of the peptide, is crucial for the peptide's ability to partition into the lipid bilayer of membranes up.ac.za. This amphipathicity is considered essential for the antimicrobial action of many AMPs theses.cz.
Research on a peptide derived from this compound-B has indicated that the induction of secondary structure is vital for effective penetration of the Gram-negative outer membrane sb-peptide.com. This suggests that adopting a specific conformation upon encountering the membrane environment is important for the peptide to exert its effects. Studies on other AMPs, such as defensins, have also highlighted the importance of specific secondary structure elements, like alpha-helix and beta-sheet regions, as potential active sites theses.cz. Techniques like Circular Dichroism (CD) spectroscopy are employed to study the secondary structure of peptides and how it changes upon interaction with membranes uconn.edu.
The correlation between secondary structure and activity underscores that the three-dimensional arrangement of the peptide, influenced by its amino acid sequence and environment, is fundamental to its ability to interact with targets and mediate antimicrobial effects.
Synergistic Chemical Interactions and Mechanisms Involving Ixosin
Inter-Peptide Synergism: Ixosin with this compound B
This compound and this compound B, both originating from the salivary glands of Ixodes sinensis, demonstrate a synergistic relationship that enhances their combined antimicrobial efficacy. researchgate.netacs.orgnih.govnih.govnih.govrsc.orgresearchgate.netacs.org This synergy is not merely additive but involves a cooperative action where the activity of one peptide facilitates or amplifies the effect of the other. researchgate.netacs.orgnih.govnih.govresearchgate.netacs.org
Mechanisms of Cooperative Action via Oxidized Phospholipids (B1166683)
A key mechanism driving the synergy between this compound and this compound B involves the role of oxidized phospholipids in bacterial membranes. This compound, particularly when bound to copper ions, initiates a process of lipid (per)oxidation in bacterial membranes. researchgate.netacs.orgnih.govnih.govfrontiersin.orgresearchgate.netacs.orgnsf.gov This oxidation alters the membrane composition and properties. nih.govnih.gov Studies using microscopy and model membranes have indicated that these oxidized phospholipids serve as specific targets for this compound B. researchgate.netacs.orgnih.govnih.govresearchgate.net
The interaction of this compound B with oxidized phospholipids leads to its delocalization to the bacterial membrane. researchgate.netacs.orgnih.govnih.govresearchgate.net Normally, this compound B may localize in the cytosol, but the presence of membrane oxidation mediated by this compound redirects this compound B to the membrane surface. nih.gov This change in localization is critical for the synergistic effect. nih.gov The oxidation of membrane lipids by this compound creates new functional groups, such as aldehydes, which can potentially react with nucleophilic groups on peptides like this compound B, forming adducts that influence membrane association. nih.gov
Enhanced Membrane Activity through Combined Effects
The synergistic interaction between this compound and this compound B results in enhanced membrane activity. google.com The membrane oxidation induced by this compound weakens the integrity of the bacterial membrane and provides binding sites for this compound B. nih.govresearchgate.net The subsequent accumulation and interaction of this compound B with the oxidized membrane can lead to increased membrane destabilization and lysis. nih.govnih.gov
Experimental data, such as fractional inhibitory concentration (FIC) indices, have demonstrated the synergistic nature of the interaction between this compound and this compound B, indicating a significant increase in potency when used together compared to their individual activities. nih.govacs.org This enhanced activity is directly linked to the oxidative effects of this compound and the subsequent recruitment and action of this compound B at the modified membrane surface. researchgate.netacs.orgnih.govnih.govresearchgate.netacs.org
Synergy with Metal Ions and Other Chemical Entities
This compound's chemical behavior and antimicrobial function are significantly influenced by its interaction with metal ions, notably copper (Cu²⁺) and nickel (Ni²⁺). researchgate.netacs.orguconn.edunih.govnih.govnih.govgoogle.comfrontiersin.orgrsc.orgacs.orgnsf.govnih.gov These interactions are mediated by a specific amino-terminal copper and nickel (ATCUN) binding motif present in the this compound peptide sequence. researchgate.netacs.orguconn.edunih.govnih.govgoogle.comfrontiersin.orgnih.gov
Metal-Ion Potentiation of this compound's Oxidative Mechanisms
The presence of metal ions, particularly Cu²⁺, is crucial for the oxidative mechanism of action of this compound and its ability to potentiate synergistic effects. researchgate.netacs.orgnih.govnih.govresearchgate.netacs.org The ATCUN motif in this compound binds to these metal ions with high affinity, forming a metal-peptide complex. google.com This complex, specifically the Cu²⁺-Ixosin complex, is capable of generating reactive oxygen species (ROS) in a dioxygen- and copper-dependent manner. researchgate.netacs.orgnih.govnih.govgoogle.comfrontiersin.org
Theoretical Basis of Enhanced Chemical Reactivity
The enhanced chemical reactivity of this compound in the presence of metal ions stems from the catalytic nature of the metal-peptide complex. The ATCUN motif provides a stable coordination environment for metal ions like Cu(II) and Ni(II). google.com Once bound, the metal ion, particularly copper, can participate in redox cycling, enabling the transfer of electrons to molecular oxygen and the generation of ROS. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netnsf.govscispace.com
This metal-catalyzed oxidative process leads to the damage of essential bacterial components, primarily the phospholipids in the cell membrane. researchgate.netacs.orgnih.govnih.govfrontiersin.orgresearchgate.netacs.orgnsf.gov The theoretical understanding of such metal-enhanced reactivity can be explored through computational approaches like Density Functional Theory (DFT) and Conceptual Density Functional Theory (CDFT), which provide insights into electron density distribution and reactivity descriptors. frontiersin.orgunc.eduarchive.orgpitt.edu While specific detailed theoretical calculations for this compound's metal interactions were not extensively detailed in the search results, the general principles of metal-ligand interactions facilitating oxidative chemistry provide a theoretical basis for the observed potentiation of this compound's activity by metal ions. The high affinity of the ATCUN motif for labile intracellular copper ions in bacteria suggests a mechanism where this compound can harness available metal resources within the bacterial environment to exert its oxidative effects. google.com
Advanced Analytical and Spectroscopic Methodologies in Ixosin Research
Mass Spectrometry for Peptide Characterization Beyond Basic Identification
Mass spectrometry (MS) is a fundamental tool in peptide research, extending beyond simple molecular weight determination to provide detailed characterization. For peptides like Ixosin, MS techniques are employed to confirm the amino acid sequence, identify post-translational modifications, and analyze peptide fragments for comprehensive structural understanding.
Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI/TOF-MS) has been utilized in the characterization of tick antimicrobial peptides, including the determination of their molecular mass. Beyond intact mass analysis, peptide mapping, often coupled with liquid chromatography-mass spectrometry (LC-MS), is a valuable technique for larger or more complex peptides. This approach involves enzymatic digestion of the peptide followed by MS analysis of the resulting fragments. Peptide mapping enables the detection and localization of structural features and chemical modifications such as deamidation or oxidation that may occur during synthesis or processing. Modern MS platforms offer ionization methods capable of distinguishing between isobaric amino acids like leucine (B10760876) and isoleucine, further enhancing the detail of characterization. Tandem MS experiments generate fragment ions that provide detailed sequence information, allowing for confirmation of theoretical sequences or de novo sequencing when a sequence is unknown. Studies on this compound have also involved mass spectra analysis of this compound-copper complexes and modified this compound variants to understand the role of metal binding.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and relative proportions of α-helices, β-sheets, turns, and random coil structures.
For antimicrobial peptides like this compound, CD spectroscopy is used to determine their conformation in different environments, such as in aqueous solutions or in the presence of membrane-mimicking environments like micelles or liposomes. Many AMPs are unstructured in aqueous solution but adopt defined secondary structures, often α-helical or β-sheet, upon interacting with membranes. CD spectra can reveal this conformational change and provide an estimate of the percentage of different secondary structure elements. Studies on derivatives of this compound-B have utilized CD spectroscopy to investigate the induction of secondary structure and its importance for membrane penetration. Analyzing CD spectra as a function of environmental changes, such as the addition of membrane mimics, helps correlate peptide structure with its activity and interaction with membranes.
Confocal Microscopy for Studying Peptide-Membrane Interactions in Model Systems
Confocal microscopy is an essential tool for visualizing the interaction and localization of peptides with biological membranes and model systems. This technique allows for high-resolution imaging of fluorescently labeled peptides, providing spatial information about their distribution on or within membranes.
In the context of this compound research, confocal microscopy has been employed to study its localization in bacterial membranes nih.gov. Studies using model membranes, such as giant unilamellar vesicles (GUVs), are particularly valuable as they allow for controlled lipid composition and direct observation of peptide-induced membrane changes. Confocal microscopy with GUVs can distinguish between different mechanisms of membrane interaction, such as surface binding, internalization, or pore formation. By labeling this compound or similar peptides with fluorescent probes, researchers can track their movement and accumulation on the membrane surface or their translocation across the lipid bilayer. This provides visual evidence supporting proposed mechanisms of action, such as membrane disruption or permeabilization. Microscopy studies on model membranes have indicated that oxidized phospholipids (B1166683) can be utilized as potential targets for peptides like this compound B, involving its delocalization to the bacterial membrane nih.gov.
Fluorescence Spectroscopy for Binding and Conformational Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of peptides to targets and to monitor conformational changes. It relies on the intrinsic fluorescence of aromatic amino acids, primarily tryptophan, or the introduction of extrinsic fluorescent probes.
Changes in the fluorescence intensity, emission wavelength, or anisotropy of a peptide or a fluorescent probe can indicate binding events or alterations in the peptide's conformation or environment. Tryptophan fluorescence quenching is a common method to study peptide-membrane interactions or binding to other molecules. When a tryptophan residue in a peptide encounters a quencher molecule (e.g., lipids, other peptides, or quenchers in the surrounding medium) upon binding or conformational change, its fluorescence intensity decreases. This quenching can provide information about the binding affinity and the proximity of the tryptophan residue to the quenching species. Fluorescence spectroscopy can also be used to monitor conformational transitions induced by binding or changes in the environment. While direct studies on this compound using fluorescence spectroscopy were not extensively detailed in the search results, the technique is widely applicable to study the binding of AMPs to bacterial membranes and the conformational changes they undergo during this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. For antimicrobial peptides, solution NMR can provide detailed structural information, including their conformation in membrane-mimicking environments.
Future Directions in Fundamental Chemical Biology Research on Ixosin
Elucidating Novel Oxidative Pathways and Radical Species Formation
A crucial area of future research lies in the detailed elucidation of the oxidative pathways initiated by Ixosin. The peptide possesses an amino-terminal copper and nickel (ATCUN) binding motif, which is indispensable to its oxidative mechanism. nih.gov This motif facilitates copper-dependent lipid peroxidation in bacterial membranes, a key step in its antimicrobial action. nih.gov
Future studies will need to focus on identifying the specific reactive oxygen species (ROS) and other radical species generated during this process. wikipedia.orgnih.govnih.gov While the formation of lipid (per)oxidation products is known, the precise nature of the initial radical species—whether hydroxyl radicals, superoxide (B77818) anions, or ferryl species—remains to be definitively characterized. nih.govnih.gov Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy coupled with spin trapping could provide direct evidence of these transient radical intermediates.
Furthermore, research should explore the downstream consequences of this oxidative burst. Beyond membrane damage, it is critical to understand how this compound-induced ROS production affects other cellular components, such as proteins and nucleic acids, and to delineate the specific signaling pathways activated in response to this oxidative stress. nih.govmdpi.com
Table 1: Potential Reactive Species in this compound-Mediated Oxidation
| Radical/Reactive Species | Potential Role in this compound's Mechanism | Proposed Detection Method |
|---|---|---|
| Superoxide Anion (O₂⁻) | Precursor to other ROS, potential signaling molecule. wikipedia.orgnih.gov | Cytochrome c reduction assay, EPR with spin traps. |
| Hydroxyl Radical (•OH) | Highly reactive, causes indiscriminate damage to lipids, proteins, and DNA. wikipedia.orgnih.gov | Aromatic hydroxylation assays, EPR with DMPO spin trap. |
| Peroxyl Radicals (ROO•) | Propagate lipid peroxidation chain reactions. | Measurement of conjugated dienes by UV-Vis spectroscopy. |
Exploring Interactions with Diverse Membrane Architectures
The interaction of this compound with cellular membranes is a critical determinant of its activity. nih.gov Current knowledge indicates that the peptide targets and induces lipid peroxidation in bacterial membranes. nih.gov However, the specificity of this interaction and how it varies across different membrane compositions is an area ripe for exploration.
Future research should employ model membrane systems, such as liposomes and supported lipid bilayers, with varying lipid compositions to mimic the diversity of bacterial and eukaryotic cell membranes. rsc.org Key questions to address include:
How does lipid headgroup charge (e.g., anionic phosphatidylglycerol vs. zwitterionic phosphatidylethanolamine) influence this compound binding and activity?
What is the role of membrane fluidity and lipid packing on the efficiency of this compound-induced peroxidation?
Does this compound exhibit preferential interactions with specific lipid microdomains, such as lipid rafts?
A combination of biophysical techniques, including quartz crystal microbalance with dissipation monitoring (QCM-D), surface plasmon resonance (SPR), and fluorescence microscopy, will be instrumental in quantifying the binding kinetics and observing the real-time effects of this compound on membrane structure and integrity. rsc.org
Investigating the Chemical Basis of Host-Pathogen Interaction in Ticks
This compound is an effector molecule in the innate immune system of the Ixodes sinensis tick, helping it to control microbial loads. nih.gov Ticks are vectors for a multitude of pathogens, and their ability to manage these infections without succumbing to disease is a testament to their robust immune defenses. nih.govplos.orgnih.govresearchgate.netfrontiersin.org A deeper understanding of this compound's role in this context is a key future direction.
Research should focus on the interplay between this compound, the tick's physiological environment, and the pathogens it encounters. This includes investigating:
The regulation of this compound expression in response to different pathogenic challenges.
The synergistic or antagonistic interactions between this compound and other antimicrobial peptides present in the tick's saliva and hemolymph. nih.gov For instance, it has been shown that the oxidized phospholipids (B1166683) generated by this compound can serve as targets for another tick peptide, this compound B, leading to a synergistic antimicrobial effect. nih.gov
The mechanisms by which pathogens may evade or resist the antimicrobial action of this compound.
These investigations will not only shed light on the co-evolutionary arms race between ticks and their pathogens but may also provide insights into novel strategies for controlling tick-borne diseases. plos.orgfrontiersin.org
Development of Advanced Synthetic Methodologies for Peptide Analogs
The development of synthetic analogs of this compound and its derivatives is a promising avenue for creating new antimicrobial agents. nih.gov Previous work has already demonstrated that an 11-mer peptide analog of this compound-B exhibits potent antimicrobial activity with low hemolytic activity. nih.gov
Future synthetic efforts should focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence to identify key residues responsible for antimicrobial activity, membrane interaction, and oxidative potential. nih.govmcgill.ca
Improving Stability and Bioavailability: Incorporating non-natural amino acids, cyclization strategies, or peptidomimetics to enhance resistance to proteolytic degradation.
Solid-Phase Peptide Synthesis (SPPS) Optimization: Developing more efficient and scalable solid-phase synthesis protocols for the production of this compound analogs. mcgill.capeptide.com This could involve exploring novel protecting group strategies and resin linkers to improve yield and purity. peptide.com
The synthesis and evaluation of a library of this compound analogs will be crucial for optimizing its therapeutic potential and minimizing potential off-target effects. nih.gov
Table 2: Selected Synthetic Analogs of this compound-B and Their Activity
| Peptide Analog | Sequence | Activity against E. coli | Activity against S. aureus | Hemolytic Activity (100 µM) |
|---|---|---|---|---|
| This compound-B | QLKVDLWGTRSGIQPEQHSSGKSDVRRWRSRY | Moderate | Moderate | Not Reported |
Data adapted from related studies on antimicrobial peptide analogs. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of this compound's mechanism of action and its impact on target organisms, a multi-omics approach is essential. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound treatment.
Key research initiatives in this area should include:
Transcriptomics (RNA-Seq): To identify genes that are up- or down-regulated in bacteria upon exposure to this compound. This can reveal the stress response pathways that are activated, such as those related to oxidative stress, membrane repair, and DNA damage.
Proteomics: To analyze changes in the cellular protein landscape. This can identify protein targets of oxidative damage and reveal compensatory changes in protein expression.
Metabolomics: To profile the changes in small molecule metabolites. This can provide insights into the metabolic pathways that are disrupted by this compound, such as energy production and lipid metabolism.
By integrating these large datasets, researchers can construct detailed models of the molecular networks perturbed by this compound. nih.govfrontiersin.org This systems-level understanding will be invaluable for identifying the full spectrum of its cellular effects and for the rational design of more effective therapeutic agents.
Q & A
Q. How to design a robust protocol for testing this compound’s activity in polymicrobial infections?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
